molecular formula C11H19NO4 B1272376 Boc-(S)-3-Amino-5-hexenoic acid CAS No. 270263-03-1

Boc-(S)-3-Amino-5-hexenoic acid

Cat. No.: B1272376
CAS No.: 270263-03-1
M. Wt: 229.27 g/mol
InChI Key: RFHPQLCVYMBPRF-QMMMGPOBSA-N
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Description

Boc-(S)-3-Amino-5-hexenoic acid is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of deprotection under mild acidic conditions.

Mechanism of Action

Target of Action

Boc-(S)-3-Amino-5-hexenoic acid, also known as (S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, is a compound used in organic synthesis . The primary targets of this compound are amines, to which the Boc group can be added under aqueous conditions . This process is used to protect amines during synthesis, preventing them from reacting with other compounds until the Boc group is removed .

Mode of Action

The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amines, allowing them to be used in further reactions without reacting prematurely . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the Boc group to amines is a key step in many biochemical pathways involved in organic synthesis . The exact pathways affected will depend on the specific reactions being carried out. For example, in the synthesis of peptides, the Boc group can be used to protect amino groups, allowing for selective reactions to occur at other sites on the molecule .

Result of Action

The primary result of the action of this compound is the protection of amines during organic synthesis . By adding the Boc group to amines, these compounds can be prevented from reacting until the desired time, increasing the efficiency and selectivity of the synthesis process . Once the Boc group is removed, the amines can then react as needed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-5-hexenoic acid typically involves the protection of the amino group of (S)-3-Amino-5-hexenoic acid with a tert-butoxycarbonyl group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvents can also be employed to make the process more environmentally friendly.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-(S)-3-Amino-5-hexenoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein synthesis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Boc-(S)-3-Amino-4-hexenoic acid
  • Boc-(S)-3-Amino-6-hexenoic acid
  • Boc-(S)-3-Amino-5-pentenoic acid

Comparison: Boc-(S)-3-Amino-5-hexenoic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to its analogs. The position of the double bond and the length of the carbon chain can significantly influence the compound’s chemical properties and its suitability for different applications.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPQLCVYMBPRF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375864
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270263-03-1
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(S)-3-amino-5-hexenoic acid
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